(3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL

Catalog No.
S15878584
CAS No.
M.F
C9H11ClFNO
M. Wt
203.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-O...

Product Name

(3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL

IUPAC Name

(3S)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

InChI

InChI=1S/C9H11ClFNO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

FEFLEQVGCBGMTC-VIFPVBQESA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)F)Cl

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCO)N)F)Cl

(3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL is a chiral amino alcohol characterized by the presence of a hydroxyl group, an amino group, and a substituted phenyl ring. Its molecular formula is C9H12ClFNC_9H_{12}ClFN, with a molecular weight of approximately 185.651 g/mol. The compound features a unique stereochemistry that contributes to its biological activity and chemical reactivity. The presence of both chlorine and fluorine atoms on the phenyl ring imparts distinctive electronic properties, influencing its interactions in biochemical systems .

Typical of amino alcohols:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, using agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield different amine derivatives, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives by reacting with alkyl halides or acyl chlorides .

The biological activity of (3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL is primarily attributed to its interaction with specific molecular targets in biological systems. It may modulate various biochemical pathways, affecting processes such as enzyme activity and receptor interactions. The compound's unique structure allows it to exhibit different pharmacological effects compared to other similar compounds .

The synthesis of (3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL typically involves several steps:

  • Starting Materials: Commonly used starting materials include 4-chloro-3-fluoroaniline and glycidol.
  • Reaction Steps:
    • Nucleophilic Substitution: The amino group from 4-chloro-3-fluoroaniline attacks the epoxide ring of glycidol, leading to the formation of the desired amino alcohol.
    • Purification: The product is purified through methods such as crystallization or chromatography to achieve high purity levels .

(3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor or active ingredient in drug development, particularly in targeting specific receptors or enzymes.
  • Chemical Research: It can be utilized in synthetic organic chemistry for the development of new compounds with tailored properties.

Studies on the interactions of (3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL with biological targets are crucial for understanding its mechanism of action. Research indicates that it may interact with specific enzymes and receptors, modulating their activity and influencing various metabolic pathways. Such studies are essential for elucidating the compound's pharmacological profile and potential therapeutic uses .

Several compounds share structural similarities with (3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(3R)-3-Amino-3-(4-chlorophenyl)propan-1-OLDifferent stereochemistryPotentially different biological activity due to chirality
(3S)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OLDifferent substituent position on phenyl ringVaries in reactivity and biological effects
4-ChlorophenylalanineLacks hydroxyl groupSimpler structure; primarily used in peptide synthesis

Uniqueness

The uniqueness of (3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL lies in its specific stereochemistry and the combination of electron-withdrawing substituents (chlorine and fluorine) on the phenyl ring. These features influence not only its chemical reactivity but also its interaction profile with biological targets, making it distinct from its analogs .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

203.0513198 g/mol

Monoisotopic Mass

203.0513198 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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